endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
The compound “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a type of bicyclic molecule . It is characterized by its unique structure, which includes a bicyclic ring system . This type of structure is found in a variety of natural products and has significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of such compounds is complex due to their high strain energy . A seven-step synthesis starting with (S)-configured 4-oxopiperidine-2-carboxylate has been developed . This process involves the use of a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis
The molecular structure of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is characterized by a bicyclic ring system . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This reaction is part of a seven-step synthesis process .Scientific Research Applications
Synthesis of Constrained Amino Acids
- A method for synthesizing diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks was reported. This process provides fast access to optically pure amino acids, which can be considered alpha,gamma- and alpha,delta-diamino acids with sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).
Enantiospecific Synthesis
- A new methodology for the synthesis of enantiopure 3-aza-6,8-dioxa-bicyclo[3.2.1]octane-carboxylic acids was described, utilizing erythrose instead of meso-tartaric acid derivative, enabling an enantiospecific synthesis. This synthesis involved reductive amination, subsequent acid cyclisation, and resulted in a notable improvement in synthesizing enantiopure 7-endo-BTG and 7-endo-BTK amino acids (Trabocchi et al., 2003).
Rearrangement of Spirocyclic Epoxide
- A study described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative leading to the novel synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of the reaction in the preparation of N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014).
Scaffold for Tropane Alkaloids
- Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold due to its core role in the family of tropane alkaloids, which have a wide range of biological activities. The review compiled significant methodologies where stereochemical control is achieved directly in the transformation generating the 8-azabicyclo[3.2.1]octane architecture (Rodríguez et al., 2021).
Synthesis of Morpholin-5′-ones
- A process for synthesizing N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones was described. This involved the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines and subsequent cyclization (Mandzhulo et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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